molecular formula C21H25N5O3 B2453794 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1903913-24-5

1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2453794
CAS No.: 1903913-24-5
M. Wt: 395.463
InChI Key: SEBDURYRZRACTE-UHFFFAOYSA-N
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Description

1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a morpholinopyrimidine moiety linked to a piperazine ring, which is further connected to a phenyl group with an ethanone substituent. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholinopyrimidine Core: The morpholinopyrimidine core can be synthesized by reacting 4-chloropyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

    Coupling with Piperazine: The morpholinopyrimidine intermediate is then coupled with piperazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the morpholinopyrimidine-piperazine derivative.

    Attachment of the Phenyl Group: The final step involves the reaction of the morpholinopyrimidine-piperazine derivative with 4-bromoacetophenone in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)acetic acid.

    Reduction: 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone stands out due to its unique combination of a morpholinopyrimidine core and a piperazine ring, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key enzymes involved in inflammation makes it a promising candidate for therapeutic development.

Properties

IUPAC Name

1-[4-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-16(27)17-2-4-18(5-3-17)24-6-8-26(9-7-24)21(28)19-14-20(23-15-22-19)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBDURYRZRACTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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